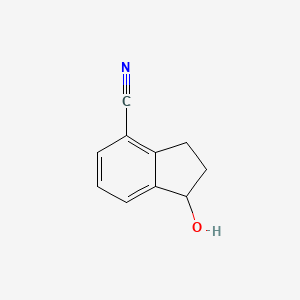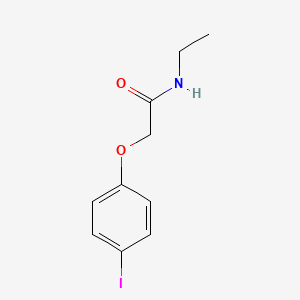
3-(Boc-aminomethyl)pyrazole
Übersicht
Beschreibung
“3-(Boc-aminomethyl)pyrazole” is a chemical compound with the CAS Number: 1251033-82-5. Its molecular weight is 197.24 and its IUPAC name is tert-butyl 1H-pyrazol-3-ylmethylcarbamate .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, involves various methods. One such method is a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H15N3O2 . The InChI code for this compound is 1S/C9H15N3O2/c1-9(2,3)14-8(13)10-6-7-4-5-11-12-7/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12) .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It is stored at a temperature between 2-8°C in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3-(Boc-aminomethyl)pyrazole serves as a key intermediate in the synthesis of a variety of pyrazole derivatives, which are widely recognized for their vast therapeutic potential. Pyrazole derivatives are synthesized through several methods, including condensation followed by cyclization, offering a wide range of biological activities. These activities span anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and more. The synthesis approaches vary, employing reagents like phosphorus oxychloride and hydrazine, to yield heterocyclic pyrazoles under diverse conditions, including microwave irradiation. This flexibility in synthesis highlights the compound's utility in creating biologically active molecules (A. M. Dar & Shamsuzzaman, 2015).
Pharmaceutical and Medicinal Chemistry
In the realm of medicinal chemistry, the pyrazole scaffold, including derivatives formed from this compound, is critical. Pyrazoles exhibit a broad spectrum of pharmacological activities, such as anti-inflammatory, analgesic, antipyretic, anticancer, and antiviral effects. Their capacity to be modified into a vast array of medicinal agents underscores their significance. Research continues to focus on developing new drug candidates with this moiety, aiming to achieve improved efficacy with lesser side effects (S. Ganguly & Sony Jacob, 2017).
Multicomponent Synthesis for Bioactive Derivatives
The multicomponent synthesis of pyrazole derivatives, including those derived from this compound, is gaining popularity due to its efficiency and potential in creating compounds with significant biological activity. This approach has led to the discovery of pyrazole derivatives with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties, among others. Such derivatives are crucial in the development of new therapeutic agents, showcasing the compound's importance in drug discovery (Diana Becerra et al., 2022).
Safety and Hazards
Zukünftige Richtungen
The future directions for “3-(Boc-aminomethyl)pyrazole” and other pyrazole derivatives involve the integration of green methodologies in their synthesis . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
Wirkmechanismus
Target of Action
3-(Boc-aminomethyl)pyrazole is a boron-containing compound . Boron compounds are known to be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the transition metals used in the SM coupling reaction .
Mode of Action
The mode of action of this compound involves its interaction with the transition metal catalyst in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the transition metal becomes oxidized through its donation of electrons to form a new metal-carbon bond . In the transmetalation step, the boron compound transfers the organic group to the transition metal .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the SM coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dry environment between 2-8°c . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of new carbon-carbon bonds . This can lead to the synthesis of more complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and humidity . The compound should be stored in a dry environment between 2-8°C to maintain its stability . The efficacy of the SM coupling reaction in which the compound is used may also be influenced by the specific conditions under which the reaction is carried out .
Eigenschaften
IUPAC Name |
tert-butyl N-(1H-pyrazol-5-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)10-6-7-4-5-11-12-7/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNFVHMWICVPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251033-82-5 | |
| Record name | tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B3093866.png)
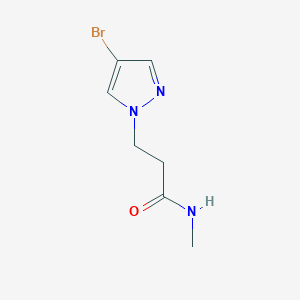
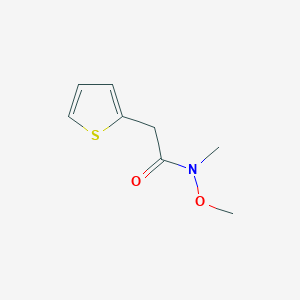
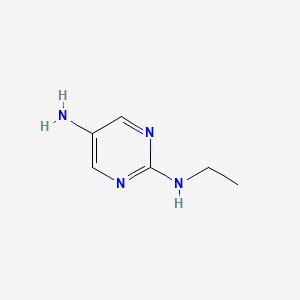
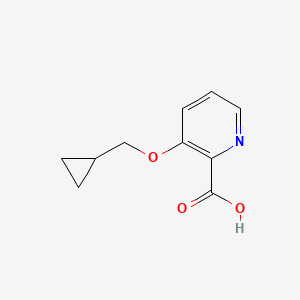
![Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B3093899.png)
![1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]isoquinoline-4-carboxylic acid tert-butyl ester](/img/structure/B3093909.png)
![Racemic trans-dihydrogen-2-boc-octahydro-cyclopenta[c]pyrrol-4-ylamine](/img/structure/B3093915.png)
![(3AR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3093929.png)
![tert-Butyl [3,3'-biazetidine]-1-carboxylate](/img/structure/B3093934.png)
![cis-Tert-butyl-5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B3093941.png)
![1,2-Propanediol, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B3093946.png)
